1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-(trifluoromethyl)benzaldehyde.
Reaction Conditions: The aldehyde is subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-oxo-4-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of 1-(3-hydroxy-4-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with different substitution pattern.
1-(3-Fluoro-4-hydroxy-2-(trifluoromethyl)phenyl)ethanone: Contains a fluoro group instead of a hydroxy group
Uniqueness
1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the hydroxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F3O2 |
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Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-7(8(14)4-6)9(10,11)12/h2-4,14H,1H3 |
InChI Key |
LRWSDZYWCLBHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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